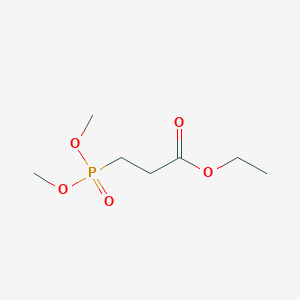
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione, also known as DPMP, is a purine derivative that has been extensively studied for its potential applications in scientific research. DPMP has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione acts as an adenosine receptor antagonist, blocking the binding of adenosine to its receptors. This results in increased activity of the nervous system, which can have a variety of effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. This compound has also been shown to have potential neuroprotective effects, protecting against oxidative stress and reducing inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione in lab experiments is its specificity for adenosine receptors, allowing for targeted investigation of the effects of adenosine on physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of this compound in experiments over extended periods of time.
Orientations Futures
There are a number of potential future directions for research involving 8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione, including investigating its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to investigate the mechanisms underlying this compound's neuroprotective effects, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione can be synthesized using a variety of methods, including the reaction of 7-bromo-1,3-dimethylxanthine with propylamine and ethylene glycol in the presence of potassium carbonate. Another method involves the reaction of 7-bromo-1,3-dimethylxanthine with propylamine and formaldehyde in the presence of acetic acid.
Applications De Recherche Scientifique
8-(2-Hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione has been used in a variety of scientific research applications, including as a tool for studying the effects of adenosine receptors on the nervous system. This compound has also been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
8-(2-hydroxyethylamino)-1,3-dimethyl-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-4-6-17-8-9(14-11(17)13-5-7-18)15(2)12(20)16(3)10(8)19/h18H,4-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKADICHIBBILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NCCO)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)

![ethyl 5-[(2-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2952491.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)

![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)

![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)
![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)

